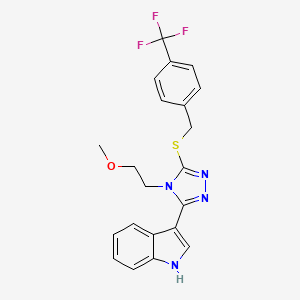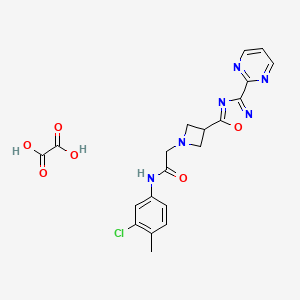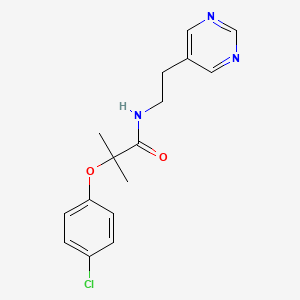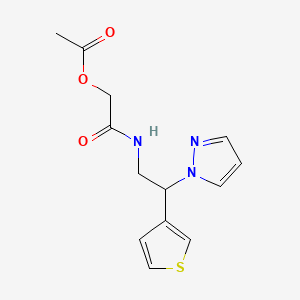
3-(4-(2-methoxyethyl)-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(4-(2-methoxyethyl)-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is a synthetic organic molecule with potential applications across various scientific disciplines. This compound's unique structure, featuring indole, triazole, and trifluoromethyl groups, allows it to participate in diverse chemical reactions and biological interactions.
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with indole derivatives, 4-(trifluoromethyl)benzyl chloride, and 1,2,4-triazole precursors.
Reaction Steps
Step 1: : Synthesis of 2-methoxyethyl-substituted indole through an alkylation reaction.
Step 2: : Formation of 4H-1,2,4-triazole by reacting appropriate hydrazides with orthoesters.
Step 3: : Thioether formation by substituting 4-(trifluoromethyl)benzyl chloride with the indole and triazole intermediate.
Conditions: : Typical conditions involve organic solvents like dichloromethane, moderate heating, and the use of bases or catalysts to facilitate reactions.
Industrial Production Methods
Scale-Up: : Industrial synthesis may utilize flow reactors and continuous processes to enhance yield and reproducibility.
Purification: : Techniques such as chromatography and recrystallization are employed to isolate and purify the target compound.
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether group.
Reduction: : The triazole ring can be hydrogenated under suitable conditions.
Substitution: : Halogen substitution on the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Hydrogen gas with palladium or nickel catalysts.
Substitution: : Nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation Products: : Sulfoxides or sulfones.
Reduction Products: : Fully saturated triazole derivatives.
Substitution Products: : Varies based on nucleophile used, e.g., amine or alcohol substitution products.
Applications De Recherche Scientifique
The compound's versatility makes it valuable in multiple fields:
Chemistry: : Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: : Exploring its role as a potential drug candidate due to its unique structure.
Industry: : Utilized in materials science for creating new polymers or as a ligand in catalysis.
Mécanisme D'action
The compound's effects are attributed to its interaction with specific molecular targets and pathways:
Molecular Targets: : It can bind to enzyme active sites or receptor proteins, modulating their activity.
Pathways: : May influence signaling pathways involved in cell growth, apoptosis, or metabolic regulation.
Similar Compounds
3-(4-(2-ethyl)-5-((4-chlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole: : Features different substituents, offering varied reactivity and biological activity.
3-(4-(2-methoxyethyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole: : Shares structural similarities but differs in the trifluoromethyl group, influencing its chemical behavior.
Uniqueness: : This compound's trifluoromethyl group imparts unique electronic properties, enhancing its stability and reactivity compared to similar compounds. Its potential for forming diverse chemical interactions makes it a valuable tool in research and industry.
Propriétés
IUPAC Name |
3-[4-(2-methoxyethyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4OS/c1-29-11-10-28-19(17-12-25-18-5-3-2-4-16(17)18)26-27-20(28)30-13-14-6-8-15(9-7-14)21(22,23)24/h2-9,12,25H,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNGYYXOCDMAJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC2=CC=C(C=C2)C(F)(F)F)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2951136.png)
![1-(4-((4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2951138.png)
![2-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine](/img/structure/B2951139.png)
![Methyl 2-[3-oxo-1-(prop-2-yn-1-yl)piperazin-2-yl]acetate](/img/structure/B2951140.png)
![2-chloro-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B2951141.png)
![N'-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2951145.png)


![1-[(2-methyl-1H-indol-4-yl)oxy]-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B2951149.png)

![(Z)-methyl 2-(2-((2,4-dichlorobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2951153.png)
![3-(2,6-dichlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2951154.png)

